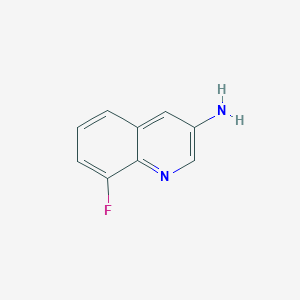

8-Fluoroquinolin-3-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-fluoroquinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-8-3-1-2-6-4-7(11)5-12-9(6)8/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXZAQZWSGSBUNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936324-21-9 | |

| Record name | 8-fluoroquinolin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

8-Fluoroquinolin-3-amine chemical properties and structure

An In-depth Technical Guide to 8-Fluoroquinolin-3-amine: Properties, Structure, and Applications

Introduction

This compound is a fluorinated heterocyclic aromatic amine that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its rigid quinoline scaffold, combined with the unique electronic properties imparted by the fluorine and amine substituents, makes it a versatile and valuable building block for the synthesis of novel bioactive molecules. The strategic placement of the fluorine atom at the 8-position and the amino group at the 3-position creates a unique electronic and steric environment, influencing the compound's reactivity, metabolic stability, and potential biological interactions. This guide provides a comprehensive overview of the core chemical properties, structural features, synthetic considerations, and key applications of this compound for researchers and drug development professionals.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These characteristics are crucial for its handling, reactivity profiling, and incorporation into larger molecular frameworks.

Core Data Summary

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₉H₇FN₂ | [1] |

| Molecular Weight | 162.16 g/mol | [1] |

| CAS Number | 936324-21-9 | [1] |

| Appearance | Not specified (typically a solid) | |

| InChIKey | ZXZAQZWSGSBUNR-UHFFFAOYSA-N | [1] |

Molecular Structure and Electronic Profile

The structure of this compound is defined by a bicyclic quinoline ring system. The key features influencing its chemistry are:

-

The Quinoline Core : A fused benzene and pyridine ring, which is an electron-deficient (π-deficient) aromatic system. This core is prevalent in numerous pharmacologically active compounds.[2]

-

The Amine Group (-NH₂) : Located at the C3 position, this primary amine is a strong electron-donating group and a primary site for nucleophilic reactions. It serves as a critical handle for derivatization, allowing for the formation of amides, sulfonamides, and other functional groups.

-

The Fluorine Atom (-F) : Positioned at the C8, fluorine is a highly electronegative, electron-withdrawing atom. Its presence significantly alters the electronic distribution within the quinoline ring, which can enhance metabolic stability by blocking potential sites of oxidation and modulate the pKa of the amine group.[2]

The interplay between the electron-donating amine and the electron-withdrawing fluorine atom on the quinoline scaffold creates a molecule with distinct regions of reactivity, making it a strategic intermediate in synthetic chemistry.

Caption: Molecular structure of this compound.

Spectroscopic Profile

Spectroscopic analysis is essential for the identification and characterization of this compound.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the quinoline ring will exhibit coupling to each other and to the fluorine atom. The protons of the amine group (-NH₂) will likely appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.[3][4] The signal can be confirmed by its disappearance upon D₂O exchange.[3][4]

-

¹³C NMR Spectroscopy : The carbon spectrum will display nine distinct signals for the carbon atoms of the quinoline ring. The carbon atom bonded to the fluorine (C8) will show a large one-bond C-F coupling constant. Carbons adjacent to the nitrogen and fluorine atoms are generally deshielded and appear at a lower field.[4][5]

-

Infrared (IR) Spectroscopy : The IR spectrum provides key information about the functional groups. Characteristic absorption bands include:

-

N-H Stretching : Primary amines typically show a pair of medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching modes.[3][4]

-

C=C and C=N Stretching : Aromatic ring stretching vibrations are expected in the 1450-1650 cm⁻¹ range.

-

C-F Stretching : A strong absorption band for the C-F bond is typically observed in the 1000-1300 cm⁻¹ region.

-

-

Mass Spectrometry : According to the nitrogen rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. This compound (C₉H₇FN₂) has two nitrogen atoms, and its molecular weight is 162.16 g/mol . The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z = 162.

Synthesis and Reactivity

Synthetic Approaches

The synthesis of substituted quinolines can be achieved through several established methods. A plausible route to this compound would likely involve a variation of classical quinoline syntheses, such as the Skraup or Friedländer synthesis, starting from appropriately substituted anilines. A conceptual workflow is outlined below.

Caption: Conceptual synthetic workflow for this compound.

This pathway illustrates a multi-step process starting from a commercially available fluorinated nitroaniline. The key steps involve the construction of the quinoline ring, followed by the reduction of the nitro group and subsequent introduction of the amine at the 3-position, potentially through functional group interconversion.

Chemical Reactivity

The reactivity of this compound is dictated by its primary amine functionality and the activated quinoline ring.

-

Reactions of the Amine Group : The -NH₂ group is nucleophilic and readily undergoes a variety of reactions, including:

-

Acylation : Reaction with acid chlorides or anhydrides to form amides.

-

Sulfonylation : Reaction with sulfonyl chlorides to produce sulfonamides.

-

Alkylation : Nucleophilic substitution reactions with alkyl halides.[6]

-

Mannich Reaction : Condensation with an aldehyde (like formaldehyde) and another compound with an active hydrogen, which is a powerful tool for generating complex structures.[7][8]

-

-

Reactions of the Quinoline Ring : The quinoline ring can undergo electrophilic aromatic substitution. The positions of substitution are directed by the existing amine and fluoro groups. The electron-donating amine group tends to activate the ring towards electrophiles, while the fluorine atom has a deactivating, ortho-para directing effect.

Applications in Research and Drug Discovery

This compound is primarily utilized as a scaffold or key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The quinoline core is a "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs.[2][9]

-

Antimicrobial and Anticancer Agents : Fluoroquinolones are a well-known class of antibiotics. While this molecule is not a fluoroquinolone antibiotic itself, its core structure is a foundation for designing novel antimicrobial agents.[2] Similarly, many quinoline derivatives have demonstrated potent anticancer activity by targeting key enzymes or interfering with DNA replication in cancer cells.[8][10]

-

Enzyme Inhibitors : The rigid structure of the quinoline ring makes it an excellent scaffold for designing inhibitors that can fit into the active sites of enzymes. The amine group provides a convenient point for attaching various side chains to optimize binding affinity and selectivity.

-

Molecular Probes and Materials Science : The fluorescent nature of some quinoline derivatives allows for their use as molecular probes in biochemical research. They are also explored in materials science for applications in organic light-emitting diodes (OLEDs).

The following diagram illustrates the role of this compound as a central building block in a drug discovery program.

Caption: Role as a building block in drug discovery.

Safety and Handling

Based on GHS classifications for this compound, the compound presents several hazards.[1][11]

-

Hazard Identification :

-

Recommended Precautions :

-

Handling : Use only in a well-ventilated area, preferably under a chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[12][13] Avoid breathing dust and prevent contact with skin and eyes.[12]

-

Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[12]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[12]

-

Conclusion

This compound is a strategically important chemical entity whose value lies in its versatile reactivity and its foundation upon the pharmacologically significant quinoline scaffold. The combination of a reactive amine handle and the modulating effects of a fluorine substituent makes it an attractive starting material for the synthesis of diverse compound libraries. For researchers in drug discovery and medicinal chemistry, a thorough understanding of its properties, reactivity, and safe handling is paramount to unlocking its full potential in the development of next-generation therapeutics.

References

- 1. This compound | C9H7FN2 | CID 52554381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy 6-Fluoro-8-methylquinolin-3-amine (EVT-15391643) [evitachem.com]

- 3. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | C9H7FN2 | CID 52554381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. mmbio.byu.edu [mmbio.byu.edu]

An In-Depth Technical Guide to the Synthesis of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one Derivatives

Introduction: The Significance of the 8-Fluoro-3,4-dihydroquinolin-2(1H)-one Scaffold

The 8-fluoro-3,4-dihydroquinolin-2(1H)-one core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery. The incorporation of a fluorine atom at the 8-position can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as antibacterial, anti-inflammatory, and antimicrobial agents.[1] This guide provides a comprehensive overview of the primary synthetic routes to 8-fluoro-3,4-dihydroquinolin-2(1H)-one, offering a comparative analysis of their efficacy, safety, and practical considerations for researchers in the field.

Core Synthetic Strategies: A Comparative Analysis

The synthesis of 8-fluoro-3,4-dihydroquinolin-2(1H)-one can be approached through several strategic disconnections. This guide will focus on two of the most prevalent and effective methods: Catalytic Hydrogenation of the corresponding unsaturated quinolinone and Intramolecular Friedel-Crafts Cyclization . The choice between these routes is often dictated by the availability of starting materials, desired scale, and safety infrastructure.

| Parameter | Route 1: Catalytic Hydrogenation | Route 2: Intramolecular Friedel-Crafts Cyclization |

| Starting Material | 8-Fluoroquinolin-2(1H)-one | N-(2-fluorophenyl)-3-chloropropanamide |

| Key Reagents | H₂, Pd/C or Pt/C catalyst | Aluminum trichloride (AlCl₃) |

| Typical Yield | 85-95%[2] | ~79% (for similar analogs)[2] |

| Reaction Time | 1-4 hours[2] | 1-2 hours[2] |

| Purity | Generally high; requires catalyst filtration.[2] | Requires aqueous workup and purification.[2] |

| Key Safety Concerns | Flammable H₂ gas, pyrophoric catalyst, potential for explosion.[2] | Highly corrosive and water-reactive AlCl₃, hazardous solvents.[2] |

Route 1: Catalytic Hydrogenation of 8-Fluoroquinolin-2(1H)-one

This approach involves the reduction of the double bond within the heterocyclic ring of 8-fluoroquinolin-2(1H)-one. It is often favored for its high efficiency and clean reaction profile.[2]

Reaction Principle and Mechanistic Insight

The catalytic hydrogenation proceeds via the addition of hydrogen across the C3-C4 double bond of the quinolinone ring. A noble metal catalyst, typically palladium on carbon (Pd/C) or platinum on carbon (Pt/C), facilitates the cleavage of the H-H bond and the subsequent delivery of hydrogen atoms to the alkene. The reaction is typically carried out in a solvent such as ethanol or ethyl acetate under a pressurized atmosphere of hydrogen.

Experimental Protocol: Catalytic Hydrogenation

Materials:

-

8-Fluoroquinolin-2(1H)-one (1.0 eq)

-

10% Palladium on carbon (Pd/C, 5-10 mol%)

-

Ethanol (or Ethyl Acetate)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Celite® or a similar filter aid

Procedure:

-

In a hydrogenation vessel, dissolve 8-fluoroquinolin-2(1H)-one in a suitable solvent (e.g., ethanol).

-

Carefully add the Pd/C catalyst under an inert atmosphere.

-

Seal the vessel and purge with hydrogen gas several times.

-

Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-10 bar).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40°C) for 1-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

If necessary, purify the product by recrystallization or column chromatography.

Route 2: Intramolecular Friedel-Crafts Cyclization

This two-step sequence involves the initial N-acylation of 2-fluoroaniline with a suitable three-carbon electrophile, followed by an intramolecular Friedel-Crafts acylation to form the dihydroquinolinone ring system.

Reaction Principle and Mechanistic Insight

Step 1: N-acylation: 2-Fluoroaniline is reacted with an acylating agent such as 3-chloropropionyl chloride to form the intermediate, N-(2-fluorophenyl)-3-chloropropanamide. The electron-withdrawing nature of the fluorine atom makes 2-fluoroaniline less basic than aniline, so the inclusion of a non-nucleophilic base like triethylamine is often necessary to scavenge the HCl byproduct and drive the reaction to completion.

Step 2: Intramolecular Friedel-Crafts Cyclization: The amide intermediate is treated with a strong Lewis acid, typically aluminum trichloride (AlCl₃), which coordinates to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. The electron-rich aromatic ring then attacks the activated carbonyl group in an intramolecular electrophilic aromatic substitution, forming the six-membered lactam ring.

Experimental Protocol: Intramolecular Friedel-Crafts Cyclization

Step 1: Synthesis of N-(2-fluorophenyl)-3-chloropropanamide

Materials:

-

2-Fluoroaniline (1.0 eq)

-

3-Chloropropionyl chloride (1.1 eq)

-

Triethylamine (1.2 eq)

-

Anhydrous dichloromethane (DCM)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Dissolve 2-fluoroaniline and triethylamine in anhydrous DCM in a flame-dried flask under an inert atmosphere.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add 3-chloropropionyl chloride dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water, 1M HCl, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide intermediate.

Step 2: Intramolecular Friedel-Crafts Cyclization

Materials:

-

N-(2-fluorophenyl)-3-chloropropanamide (1.0 eq)

-

Aluminum trichloride (AlCl₃, 2.0-3.0 eq)

-

Anhydrous dichloromethane (DCM) or other suitable solvent

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a flame-dried flask under an inert atmosphere, suspend AlCl₃ in anhydrous DCM.

-

Cool the suspension to 0°C.

-

Add a solution of N-(2-fluorophenyl)-3-chloropropanamide in anhydrous DCM dropwise to the AlCl₃ suspension.

-

After the addition is complete, warm the reaction mixture to room temperature or gently heat to reflux for 1-2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully pour the reaction mixture into a mixture of ice and concentrated HCl.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to yield the crude product.

-

Purify by column chromatography or recrystallization.

Spectroscopic Characterization of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one

Accurate characterization of the final product is crucial for confirming its identity and purity. Below is a summary of expected spectroscopic data for the parent compound.

| Parameter | Value |

| Molecular Formula | C₉H₈FNO |

| Molecular Weight | 165.17 g/mol [3] |

| ¹H NMR (Proton NMR) | Data not explicitly available in search results. Expected signals would include aromatic protons, and two methylene groups (likely triplets) in the aliphatic region. |

| ¹³C NMR (Carbon-13 NMR) | Data not explicitly available in search results. Expected signals would include aromatic carbons (some showing C-F coupling), a carbonyl carbon, and two aliphatic carbons. |

| Mass Spectrum (MS) | Expected m/z for [M+H]⁺: 166.0663 |

Visualization of Synthetic Workflows

Workflow for the Synthesis of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one

Caption: Comparative workflows for the synthesis of 8-fluoro-3,4-dihydroquinolin-2(1H)-one.

Advanced Synthetic Strategies for Derivative Synthesis

For the synthesis of more complex derivatives, advanced cross-coupling methodologies can be employed, often to construct the necessary precursors.

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful tool for forming C-N bonds.[4] It can be used, for example, to couple a substituted amine with an aryl halide to generate a precursor for subsequent cyclization. The reaction typically involves a palladium catalyst, a phosphine ligand, and a base.[4] The catalytic cycle involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[4]

-

Ullmann Condensation: A copper-catalyzed alternative to the Buchwald-Hartwig amination for C-N bond formation.[5] While traditional Ullmann conditions are harsh, modern protocols with chelating ligands allow for milder reaction conditions.[6] This method is particularly useful for the N-arylation of amides and other nitrogen nucleophiles.[6]

Conclusion

The synthesis of 8-fluoro-3,4-dihydroquinolin-2(1H)-one and its derivatives is a key area of research in medicinal chemistry. The choice of synthetic route, primarily between catalytic hydrogenation and intramolecular Friedel-Crafts cyclization, depends on various factors including starting material availability, scale, and safety considerations. This guide has provided a detailed overview of these methods, including experimental protocols and mechanistic insights, to aid researchers in the efficient and safe production of these valuable compounds. Further exploration of advanced cross-coupling reactions will undoubtedly expand the accessible chemical space for novel derivatives with enhanced biological activities.

References

The Evolving Landscape of Quinolin-3-amines: A Technical Guide to Their Synthesis, Biological Activity, and Therapeutic Potential

Abstract

The quinoline scaffold remains a cornerstone in medicinal chemistry, consistently yielding compounds with a broad spectrum of biological activities. Among its many isomers, the quinolin-3-amine framework has emerged as a particularly versatile platform for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, derivatization, and diverse biological activities of substituted quinolin-3-amines. With a forward-looking perspective, we will place a special emphasis on the strategic incorporation of substituents at the 8-position, such as the fluorine atom, and its potential to modulate pharmacokinetic and pharmacodynamic properties. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to navigate the chemical space of quinolin-3-amines and unlock their full therapeutic potential.

Introduction: The Quinolin-3-amine Core - A Privileged Scaffold in Drug Discovery

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a recurring motif in a vast number of natural products and synthetic drugs.[1] Its rigid structure and the presence of a nitrogen atom provide a unique three-dimensional arrangement and hydrogen bonding capabilities, making it an ideal scaffold for interacting with various biological targets. While 4-aminoquinolines, such as chloroquine, and 8-aminoquinolines, like primaquine, have a well-established history as antimalarial agents, the quinolin-3-amine isomer has garnered increasing attention for its distinct biological profile.[2][3]

The strategic placement of the amino group at the 3-position offers a unique vector for chemical modification, allowing for the exploration of diverse chemical space and the fine-tuning of biological activity. This guide will delve into the synthetic methodologies for accessing the quinolin-3-amine core and its derivatives, explore their wide-ranging biological activities, and discuss the critical role of structure-activity relationships (SAR) in guiding the design of future drug candidates. A key focus will be on understanding how substitutions on the quinoline nucleus, particularly at the 8-position, can profoundly influence the therapeutic potential of this promising class of compounds.

Synthetic Strategies for Accessing the Quinolin-3-amine Scaffold

The efficient synthesis of the quinolin-3-amine core and its substituted analogs is paramount for any drug discovery program. Several classical and modern synthetic methods have been developed to construct this versatile scaffold. The choice of synthetic route is often dictated by the desired substitution pattern on the quinoline ring.

Classical Synthetic Approaches

Traditional methods for quinoline synthesis, such as the Combes, Conrad-Limpach, and Friedländer reactions, can be adapted to produce quinolin-3-amine precursors. For instance, the Friedländer annulation, which involves the condensation of an o-aminobenzaldehyde or ketone with a compound containing an α-methylene group, can be a viable route. However, these methods can sometimes lack regioselectivity and may require harsh reaction conditions.

Modern Synthetic Methodologies

More contemporary approaches offer greater efficiency, milder conditions, and improved control over regiochemistry.

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, have become powerful tools for the synthesis of aminoquinolines. This reaction allows for the direct coupling of an amine with a halogenated quinoline precursor, providing a versatile method for introducing the 3-amino group or for derivatizing it.

Three-component reactions offer an atom-economical and convergent approach to complex molecules from simple starting materials. A metal-free, three-component reaction of aromatic amines, aldehydes, and tertiary amines has been demonstrated for the construction of 2-substituted quinolines.[4][5] While not directly yielding 3-aminoquinolines, such methodologies highlight the power of multicomponent strategies in quinoline synthesis.

Synthesis of 8-Substituted Quinolin-3-amine Precursors

The synthesis of quinolin-3-amines bearing a substituent at the 8-position, such as a fluorine atom, requires careful planning of the synthetic route. One common strategy involves the use of a pre-functionalized aniline as a starting material in a quinoline-forming reaction. For example, an 8-fluoro-substituted aniline could be subjected to a reaction sequence to build the pyridine ring.

Experimental Protocol: A General Procedure for the Synthesis of 2-Substituted Quinolines via a Three-Component Reaction [4][5]

-

To a solution of an aromatic amine (1.0 mmol) and an aldehyde (1.2 mmol) in a suitable solvent (e.g., DMSO), add a tertiary amine (2.0 mmol) and an ammonium salt promoter.

-

Heat the reaction mixture under an oxygen atmosphere at a specified temperature (e.g., 100 °C) for a designated time (e.g., 12 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted quinoline.

Note: This is a general protocol and may require optimization for specific substrates.

Derivatization of the 3-Amino Group: Exploring Chemical Diversity

The 3-amino group of the quinoline scaffold serves as a versatile handle for a wide range of chemical modifications, enabling the generation of large and diverse compound libraries for biological screening.

N-Acylation and N-Sulfonylation

The reaction of the 3-amino group with various acylating and sulfonylating agents is a straightforward method to introduce a diverse array of substituents. This can modulate the electronic properties, lipophilicity, and hydrogen bonding potential of the molecule.

N-Alkylation and Reductive Amination

N-alkylation introduces alkyl or substituted alkyl chains, which can influence the compound's solubility and ability to interact with hydrophobic pockets in target proteins. Reductive amination with aldehydes or ketones provides a facile route to secondary and tertiary amines.

Urea and Thiourea Formation

The reaction with isocyanates or isothiocyanates yields urea and thiourea derivatives, respectively. These functional groups are known to participate in key hydrogen bonding interactions with biological targets.

"Click" Chemistry

The introduction of an azide or alkyne functionality onto the quinolin-3-amine scaffold allows for its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. This powerful reaction enables the efficient and regioselective synthesis of 1,2,3-triazole-linked conjugates, which have shown significant promise in drug discovery.[6]

Experimental Protocol: Synthesis of a Quinoline-1,2,3-triazole Hybrid via CuAAC [6][7]

-

Dissolve the 3-(azidomethyl)quinoline derivative (1.0 mmol) and a terminal alkyne (1.1 mmol) in a mixture of t-butanol and water (1:1).

-

Add sodium ascorbate (0.2 mmol) followed by copper(II) sulfate pentahydrate (0.1 mmol) to the reaction mixture.

-

Stir the reaction vigorously at room temperature for the appropriate time (typically 12-24 hours), monitoring by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the desired 1,4-disubstituted 1,2,3-triazole.

Note: This protocol is a general guideline and may require optimization based on the specific substrates.

Biological Activities of Substituted Quinolin-3-amines

Derivatives of the quinolin-3-amine scaffold have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the treatment of a wide range of diseases.

Anticancer Activity

A significant body of research has focused on the anticancer potential of substituted quinolines.[3][8] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[9][10]

The quinoline scaffold is a well-established "privileged structure" in kinase inhibitor design.[9][10] The planar nature of the ring system allows it to fit into the ATP-binding pocket of many kinases, and the nitrogen atom can form key hydrogen bonds with the hinge region of the enzyme. Derivatives of quinolin-3-amine have been explored as inhibitors of various kinases, including:

-

Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR is implicated in several cancers. 4-Anilinoquinoline-3-carbonitrile derivatives have been designed as potent EGFR inhibitors.[11]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR is a key strategy to block tumor angiogenesis.

-

Src Family Kinases: These non-receptor tyrosine kinases are involved in cell growth, differentiation, and survival.

-

PI3K/Akt/mTOR Pathway: This signaling cascade is frequently dysregulated in cancer, and quinoline derivatives have been developed as inhibitors of key components of this pathway.[11]

The substitution pattern on the quinolin-3-amine core is critical for achieving both potency and selectivity for a particular kinase.

Signaling Pathway: Simplified Representation of a Generic Kinase Inhibition

References

- 1. Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchprofiles.tudublin.ie [researchprofiles.tudublin.ie]

- 3. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Three-Component Synthesis of 2-Substituted Quinolines and Benzo[ f]quinolines Using Tertiary Amines as the Vinyl Source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 8-Fluoroquinolin-3-amine: A Key Building Block in Modern Drug Discovery

For Immediate Release

This technical guide provides a comprehensive overview of 8-Fluoroquinolin-3-amine, a crucial heterocyclic amine in the synthesis of novel therapeutic agents. Targeted at researchers, medicinal chemists, and professionals in drug development, this document details the compound's chemical identity, synthesis, physicochemical properties, and its strategic applications in the development of next-generation pharmaceuticals.

Chemical Identity and Properties

CAS Number: 936324-21-9[1]

Molecular Formula: C₉H₇FN₂[1]

This compound is a fluorinated derivative of the quinoline scaffold, a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds. The introduction of a fluorine atom at the 8-position and an amine group at the 3-position significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive starting material for drug design.[2]

| Property | Value | Source |

| Molecular Weight | 162.16 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | 8-fluoro-3-aminoquinoline | PubChem[1] |

Synthesis and Characterization

While a specific, detailed, and publicly available synthesis protocol for this compound is not extensively documented in readily accessible literature, its synthesis can be inferred from established methodologies for analogous quinoline derivatives. A plausible synthetic approach involves a multi-step sequence, likely commencing with a suitable fluorinated aniline derivative, followed by cyclization to form the quinoline core, and subsequent introduction of the amine functionality, potentially via a nitro intermediate.

A representative synthetic workflow for a related dibromoquinolin-3-amine derivative, which could be adapted, is outlined below. This process highlights the common strategic steps in constructing functionalized quinolines.

Caption: Plausible synthetic pathway to this compound.

Characterization:

Comprehensive characterization is essential to confirm the identity and purity of this compound. Standard analytical techniques would include:

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as N-H and C-F bonds.[3]

Applications in Drug Discovery

The 8-aminoquinoline scaffold and its derivatives have shown a wide range of biological activities, including antimalarial, antileishmanial, and antimicrobial properties.[4] The incorporation of a fluorine atom can further enhance the pharmacological profile of these molecules. This compound serves as a versatile building block for the synthesis of more complex molecules, particularly in the development of kinase inhibitors.

Kinase Inhibitors:

Protein kinases are a crucial class of enzymes that are often dysregulated in diseases such as cancer. The quinoline scaffold is a common feature in many kinase inhibitors. This compound can be utilized in the synthesis of ATP-competitive inhibitors that target the hinge region of the kinase domain. The 3-amino group provides a convenient handle for derivatization, allowing for the introduction of various side chains to optimize potency and selectivity. For instance, it can be a key component in the synthesis of inhibitors for kinases like FLT3 and Src-family kinases, which are implicated in acute myeloid leukemia.[5][6]

A general workflow for utilizing this compound in the synthesis of kinase inhibitors is depicted below.

Caption: Workflow for developing kinase inhibitors from this compound.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Measures:

Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately and thoroughly with water. If swallowed or if irritation persists, seek medical attention.[7][8]

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its unique combination of a fluorinated quinoline core and a reactive amino group makes it an ideal starting point for the synthesis of novel drug candidates, particularly in the area of kinase inhibition. Further exploration of its synthetic accessibility and reactivity will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. Aminoisoquinoline benzamides, FLT3 and Src-family kinase inhibitors, potently inhibit proliferation of acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aminoisoquinoline benzamides, FLT3 and Src-family kinase inhibitors, potently inhibit proliferation of acute myeloid leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

Spectroscopic Data of 8-Fluoroquinolin-3-amine: An In-depth Technical Guide

Introduction

8-Fluoroquinolin-3-amine is a heterocyclic aromatic compound of significant interest to researchers in medicinal chemistry and materials science. As a derivative of the quinoline scaffold, a privileged structure in drug discovery, its unique substitution pattern—featuring a fluorine atom at the 8-position and an amine group at the 3-position—imparts distinct physicochemical properties that influence its biological activity and material characteristics. Accurate structural elucidation and characterization are paramount for its application in novel drug development and advanced material synthesis.

This technical guide provides a comprehensive analysis of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The content herein is curated for researchers, scientists, and drug development professionals, offering not just the spectral data but also a detailed rationale behind the experimental methodologies and data interpretation, thereby ensuring scientific integrity and practical utility.

Molecular Structure

The structural integrity of this compound is the foundation of its chemical behavior. The following diagram illustrates the molecular structure and numbering convention used throughout this guide.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information regarding the electronic environment of each proton and carbon atom, respectively.

¹H NMR Spectroscopy

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.51 | d | 1H | H2 |

| ~7.87 | d | 1H | H4 |

| ~7.45 | dd | 1H | H5 |

| ~7.30 | t | 1H | H6 |

| ~7.15 | dd | 1H | H7 |

| ~5.60 | s (broad) | 2H | -NH₂ |

Note: Predicted data was generated using online NMR prediction tools. Actual experimental values may vary slightly.

Experimental Protocol: ¹H NMR Spectroscopy

A standardized protocol for acquiring a high-resolution ¹H NMR spectrum is as follows:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic as it effectively dissolves a wide range of organic compounds and its residual solvent peak does not typically interfere with the aromatic signals of the analyte.[1]

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: The spectrum should be acquired on a 500 MHz (or higher) NMR spectrometer to ensure adequate signal dispersion, which is crucial for resolving the complex spin systems in the aromatic region.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

-

Number of Scans: 16 to 64 scans are generally adequate to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds is recommended.

-

Acquisition Time (aq): An acquisition time of 3-4 seconds ensures good resolution.

-

Spectral Width (sw): A spectral width of approximately 12-16 ppm is appropriate for most organic molecules.

-

-

Processing: The acquired Free Induction Decay (FID) is processed with a Fourier transform. A line broadening factor of 0.3 Hz is typically applied to improve the signal-to-noise ratio without significantly compromising resolution. The spectrum is then phased and baseline corrected.

Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound is consistent with its proposed structure. The aromatic region (7.0-9.0 ppm) is expected to show five distinct signals, each corresponding to one of the protons on the quinoline ring system. The downfield chemical shifts are characteristic of protons attached to an electron-deficient aromatic system.

-

H2 and H4: The protons at positions 2 and 4 are deshielded due to their proximity to the electronegative nitrogen atom and are expected to appear at the lowest field.

-

H5, H6, and H7: These protons on the carbocyclic ring will exhibit chemical shifts influenced by both the fused heterocyclic ring and the fluorine atom at position 8. The fluorine atom will induce through-space and through-bond coupling, leading to splitting patterns that can be further analyzed with 2D NMR techniques for unambiguous assignment.

-

-NH₂ Protons: The amine protons are expected to appear as a broad singlet around 5.60 ppm. The broadness of this signal is due to quadrupole broadening from the nitrogen atom and chemical exchange with residual water in the solvent. This signal's integration corresponds to two protons.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~156.0 (d) | C8 |

| ~145.0 | C2 |

| ~140.0 (d) | C8a |

| ~138.0 | C4 |

| ~130.0 | C4a |

| ~128.0 | C6 |

| ~125.0 (d) | C5 |

| ~120.0 (d) | C7 |

| ~115.0 | C3 |

Note: Predicted data was generated using online NMR prediction tools. 'd' indicates a doublet due to C-F coupling. Actual experimental values may vary slightly.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of DMSO-d₆) is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Instrumentation: The spectrum is acquired on the same spectrometer as the ¹H NMR.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum to single lines for each unique carbon.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically necessary to obtain a good signal-to-noise ratio.

-

Spectral Width: A spectral width of approximately 200-220 ppm is standard for ¹³C NMR.

-

Interpretation of the ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum should display nine distinct signals, corresponding to the nine carbon atoms in this compound.

-

C-F Coupling: The most notable feature will be the effect of the fluorine atom on the chemical shifts and splitting of the adjacent carbon atoms. The carbon directly bonded to the fluorine (C8) will appear as a doublet with a large one-bond coupling constant (¹JCF). Carbons two (C7, C8a) and three (C5, C6) bonds away will also exhibit smaller C-F couplings.

-

Aromatic Carbons: The chemical shifts of the carbon atoms are influenced by their position within the heterocyclic ring system and the electronic effects of the substituents. The carbons adjacent to the nitrogen (C2 and C8a) are expected to be significantly deshielded. The presence of the electron-donating amine group at C3 will shield this carbon, causing it to appear at a relatively higher field compared to other sp² carbons.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium | N-H stretching (asymmetric and symmetric) |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 1620-1580 | Strong | N-H bending (scissoring) and C=C stretching |

| 1500-1400 | Strong | Aromatic C=C stretching |

| 1350-1250 | Strong | Aromatic C-N stretching |

| ~1200 | Strong | C-F stretching |

| 900-675 | Strong | Aromatic C-H out-of-plane bending |

Experimental Protocol: IR Spectroscopy (Solid Sample)

The Attenuated Total Reflectance (ATR) method is a common and convenient technique for acquiring the IR spectrum of a solid sample.

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

-

Instrumentation: The spectrum is recorded using an FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition: A background spectrum of the clean ATR crystal is first recorded. The sample is then brought into contact with the crystal, and the sample spectrum is acquired. The instrument's software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Interpretation of the IR Spectrum

The IR spectrum will provide clear evidence for the key functional groups in this compound.

-

N-H Vibrations: The presence of the primary amine group (-NH₂) will be confirmed by two medium-intensity bands in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[2][3] A strong scissoring vibration is also expected around 1620-1580 cm⁻¹.[2]

-

Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations will appear in the 3100-3000 cm⁻¹ region. Multiple sharp bands in the 1600-1400 cm⁻¹ region are characteristic of C=C stretching vibrations within the quinoline ring system.

-

C-N and C-F Stretching: A strong absorption due to the aromatic C-N stretch is expected in the 1350-1250 cm⁻¹ range.[3] The C-F stretching vibration will likely appear as a strong band around 1200 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Proposed Fragment |

| 162 | [M]⁺˙ |

| 135 | [M - HCN]⁺˙ |

| 134 | [M - HCN - H]⁺ |

| 116 | [M - HCN - F]⁺ |

Note: The molecular weight of this compound (C₉H₇FN₂) is 162.16 g/mol .[4]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[5] This causes the ejection of an electron from the molecule, forming a molecular ion (M⁺˙).

-

Fragmentation: The excess energy imparted to the molecular ion often causes it to fragment into smaller, charged species.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Interpretation of the Mass Spectrum

The mass spectrum of this compound will be characterized by a molecular ion peak and several fragment ions.

-

Molecular Ion Peak: The molecular ion peak ([M]⁺˙) at m/z 162 will confirm the molecular weight of the compound. The presence of two nitrogen atoms will result in an even molecular weight, consistent with the nitrogen rule.

-

Fragmentation Pattern: The fragmentation of the quinoline ring system often involves the loss of neutral molecules such as hydrogen cyanide (HCN).[2] Therefore, a significant fragment ion at m/z 135, corresponding to the loss of HCN from the molecular ion, is expected. Subsequent fragmentation may involve the loss of a hydrogen radical or the fluorine atom.

Caption: Proposed fragmentation pathway of this compound in EI-MS.

Conclusion

The comprehensive analysis of the spectroscopic data of this compound, including ¹H NMR, ¹³C NMR, IR, and MS, provides a robust framework for the structural confirmation and characterization of this important molecule. The predicted data, coupled with the detailed experimental protocols and interpretative guidelines presented in this technical guide, offer researchers a reliable resource for their work in drug discovery and materials science. The synergistic use of these analytical techniques ensures a high degree of confidence in the structural assignment, which is a critical prerequisite for any further investigation into the biological or material properties of this compound.

References

An In-Depth Technical Guide to the Discovery and Enduring Legacy of Quinoline-Based Compounds in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: From Coal Tar to Cutting-Edge Chemistry

The journey of the quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a compelling narrative of chemical discovery and relentless innovation. First isolated in 1834 by Friedlieb Ferdinand Runge from the complex mixture of coal tar, this seemingly simple molecule has become a cornerstone in medicinal chemistry and materials science.[1] Its rigid structure and the presence of a nitrogen atom provide a unique electronic and steric environment, making it a privileged scaffold in the design of a vast array of functional molecules. This guide provides an in-depth exploration of the historical milestones, foundational synthetic methodologies, and the ever-expanding applications of quinoline-based compounds, offering a critical resource for professionals in drug discovery and chemical research.

The Dawn of Quinoline Chemistry: Foundational Synthetic Strategies

The initial isolation of quinoline from natural sources provided only limited quantities for study. The true explosion in quinoline chemistry was ignited by the development of elegant and robust synthetic methods in the late 19th century. These named reactions, still taught and utilized today, provided chemists with the tools to construct the quinoline core with a wide variety of substituents, paving the way for systematic investigation into their properties.

The Skraup Synthesis: A Classic and Forceful Cyclization

In 1880, the Czech chemist Zdenko Hans Skraup reported a powerful method for quinoline synthesis involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[2] The reaction is notoriously exothermic but highly effective.[3]

Causality in Experimental Choices: The genius of the Skraup synthesis lies in the in situ generation of the key reactant, acrolein, from the dehydration of glycerol by concentrated sulfuric acid. This highly reactive α,β-unsaturated aldehyde then undergoes a Michael addition with the aniline. The strong acid catalyzes the subsequent cyclization and dehydration, while the oxidizing agent facilitates the final aromatization to the stable quinoline ring. The addition of ferrous sulfate is a critical, field-proven insight to moderate the reaction's vigor.[3]

Experimental Protocol: The Skraup Synthesis of Quinoline [3]

Materials:

-

Aniline

-

Anhydrous Glycerol

-

Concentrated Sulfuric Acid

-

Nitrobenzene

-

Ferrous Sulfate Heptahydrate

-

Sodium Hydroxide (for workup)

-

Steam distillation apparatus

Procedure:

-

In a large round-bottom flask equipped with a reflux condenser, cautiously add concentrated sulfuric acid to aniline with cooling and swirling to form aniline sulfate.

-

To this mixture, add anhydrous glycerol and ferrous sulfate heptahydrate.

-

Finally, add nitrobenzene, which serves as both the oxidizing agent and a solvent.

-

Heat the mixture gently. The reaction is highly exothermic and will begin to boil. Remove the external heating and allow the reaction to proceed under its own heat. If the reaction becomes too vigorous, moderate it by cooling the flask with a wet towel.

-

After the initial vigorous reaction subsides, heat the mixture to maintain a steady reflux for a specified period (typically several hours) to ensure the reaction goes to completion.

-

Workup: Allow the reaction mixture to cool. Carefully dilute the mixture with water and neutralize the excess acid by the slow addition of a concentrated sodium hydroxide solution until the mixture is strongly alkaline.

-

The quinoline product, along with unreacted nitrobenzene, is then isolated by steam distillation.

-

Purification: Separate the organic layer from the steam distillate. The crude quinoline can be further purified by treating it with a saturated solution of sodium nitrite in the presence of sulfuric acid to remove any residual aniline, followed by a final distillation.

Logical Relationship: Skraup Synthesis Mechanism

Caption: Key steps of the Skraup Synthesis.

The Friedländer Synthesis: A Versatile Condensation

Introduced by Paul Friedländer in 1882, this method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (typically another ketone or an ester).[4] This reaction can be catalyzed by either acid or base and is prized for its versatility and the directness with which it produces substituted quinolines.[5]

Causality in Experimental Choices: The core of the Friedländer synthesis is a sequence of condensation and cyclodehydration. The choice of catalyst (acid or base) can influence the reaction pathway. In the base-catalyzed mechanism, an initial aldol-type condensation between the two carbonyl partners is favored. In the acid-catalyzed variant, the formation of a Schiff base between the aniline and one of the carbonyl groups often precedes the cyclization. Modern modifications, such as performing the reaction in water without a catalyst, highlight a greener and more efficient approach.[6]

Experimental Protocol: Catalyst-Free Friedländer Synthesis in Water [6]

Materials:

-

2-Aminobenzaldehyde

-

A ketone with an α-methylene group (e.g., acetone, cyclohexanone)

-

Water

Procedure:

-

In a round-bottom flask, suspend 2-aminobenzaldehyde (1.0 mmol) in water (5 mL).

-

Add the ketone (1.2 mmol) to the suspension.

-

Heat the reaction mixture to 70°C with stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Workup: The product often precipitates out of the aqueous solution. Collect the solid product by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the pure quinoline derivative.

Logical Relationship: Friedländer Synthesis Pathways

References

- 1. iipseries.org [iipseries.org]

- 2. Skraup reaction - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. organicreactions.org [organicreactions.org]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]

Unlocking the Therapeutic Potential of 8-Fluoroquinolin-3-amine: A Technical Guide to Target Identification and Validation

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of approved drugs and clinical candidates.[1][2] Its versatile scaffold allows for diverse chemical modifications, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antimalarial, and anti-inflammatory properties.[2][3] The introduction of a fluorine atom and an amine group, as in 8-Fluoroquinolin-3-amine, can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby influencing its pharmacokinetic profile and target interactions. This guide provides a comprehensive framework for researchers and drug development professionals to systematically identify and validate the potential therapeutic targets of this promising, yet underexplored, molecule.

I. Postulated Therapeutic Arenas and Potential Target Classes

Based on the extensive literature on quinoline derivatives, we can hypothesize several key therapeutic areas and corresponding molecular targets for this compound. This section will explore these possibilities, providing the foundational logic for the subsequent experimental workflows.

Oncology: A Primary Focus for Quinoline Derivatives

The anticancer potential of quinoline-based compounds is well-documented.[3][4] Several quinoline-based kinase inhibitors, such as bosutinib and lenvatinib, are already in clinical use.[5] The mechanism of action for anticancer quinolines is often multifaceted, involving the inhibition of key signaling pathways that drive tumor growth, proliferation, and survival.[3]

Potential Target Classes in Oncology:

-

Protein Kinases: The fluorine substitution can enhance binding affinity to the ATP-binding pocket of various kinases. Potential targets include receptor tyrosine kinases (e.g., EGFR, VEGFR, PDGFR) and non-receptor tyrosine kinases (e.g., Src family kinases).

-

Topoisomerases: Fluoroquinolones, a class of antibiotics, are known to target bacterial DNA gyrase and topoisomerase IV.[6] It is plausible that this compound could exhibit inhibitory activity against human topoisomerases I or II, which are validated anticancer targets.

-

Cell Cycle Regulators: Quinoline derivatives have been shown to induce cell cycle arrest.[3] Potential targets include cyclin-dependent kinases (CDKs) and their regulatory partners.

-

Apoptosis and Angiogenesis Pathways: The compound could modulate proteins involved in programmed cell death (e.g., Bcl-2 family proteins) or inhibit the formation of new blood vessels (angiogenesis) by targeting factors like VEGF.[3]

Infectious Diseases: Building on the Fluoroquinolone Legacy

The structural similarity of this compound to the well-established fluoroquinolone antibiotics suggests a strong potential for antimicrobial activity.[6] Furthermore, 8-aminoquinolines are a clinically important class of antimalarial drugs.[7]

Potential Target Classes in Infectious Diseases:

-

Bacterial DNA Gyrase and Topoisomerase IV: These remain the most probable targets for antibacterial activity, consistent with the fluoroquinolone mechanism of action.[6]

-

Parasitic Enzymes and Proteins: In the context of malaria, 8-aminoquinolines are known to be metabolized into reactive intermediates that generate oxidative stress.[7] The therapeutic targets in parasites like Plasmodium falciparum could include enzymes involved in redox homeostasis or other essential metabolic pathways.

-

Fungal Targets: Some quinoline derivatives have demonstrated antifungal properties.[8] Potential targets could include enzymes involved in cell wall synthesis or ergosterol biosynthesis.

Neurodegenerative Disorders: A Multifunctional Approach

Recent research has highlighted the potential of 8-hydroxyquinoline derivatives in treating neurodegenerative diseases like Alzheimer's and Parkinson's.[9][10] These compounds often act as multifunctional ligands, targeting several key aspects of disease pathology.

Potential Target Classes in Neurodegeneration:

-

Cholinesterases: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in Alzheimer's therapy.[9]

-

Monoamine Oxidases (MAOs): MAO-A and MAO-B are important targets in the treatment of depression and Parkinson's disease.[9]

-

Metal Ion Chelation: 8-Hydroxyquinolines are known to chelate metal ions like copper and zinc, which are implicated in the aggregation of amyloid-beta peptides.[10] While our compound is an 8-fluoro derivative, the potential for metal chelation by the quinoline nitrogen and the 3-amino group should be considered.

II. Experimental Workflow for Target Identification and Validation

A systematic and multi-pronged approach is crucial for definitively identifying the molecular targets of this compound. The following workflow outlines a logical progression from broad, unbiased screening to specific, hypothesis-driven validation.

Caption: A streamlined workflow for target identification and validation.

Phase 1: Unbiased Target Identification

The initial phase aims to identify potential interacting proteins without prior assumptions.

Protocol 1: Affinity Chromatography-Mass Spectrometry

-

Immobilization of this compound: Synthesize a derivative of the compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).

-

Cell Lysate Preparation: Prepare a total protein lysate from a relevant cell line (e.g., a cancer cell line for oncology targets, or a bacterial lysate for antimicrobial targets).

-

Affinity Pull-Down: Incubate the immobilized compound with the cell lysate to allow for the binding of interacting proteins.

-

Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the specifically bound proteins using a competitive ligand, a change in pH, or a denaturing agent.

-

Protein Identification by Mass Spectrometry: Digest the eluted proteins with trypsin and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol 2: Phenotypic Screening and High-Content Imaging

-

Cell Panel Screening: Screen this compound against a large panel of diverse human cancer cell lines to identify sensitive and resistant lines.

-

High-Content Imaging: In sensitive cell lines, use automated microscopy to assess the compound's effects on various cellular phenotypes, such as cell cycle progression, apoptosis induction, cytoskeletal organization, and organelle morphology.

-

Data Analysis: Use image analysis software to quantify these phenotypic changes, providing clues about the affected cellular pathways.

Phase 2: Target Hypothesis Generation

The "hits" from the unbiased screens are analyzed to generate specific, testable hypotheses.

Workflow 2.1: Bioinformatic Analysis

-

Protein List Analysis: The list of proteins identified by mass spectrometry is analyzed using bioinformatic tools (e.g., DAVID, STRING) to identify enriched biological pathways, molecular functions, and protein-protein interaction networks.

-

Cross-Referencing Data: Compare the identified pathways with the phenotypic data from high-content screening to find correlations. For example, if the compound induces G2/M cell cycle arrest and pull-down experiments identify proteins involved in microtubule dynamics, this suggests a potential mechanism.

-

In Silico Docking: Based on structural similarity to known drugs (e.g., kinase inhibitors), perform molecular docking studies of this compound against the crystal structures of hypothesized targets to predict binding modes and affinities.

Phase 3: Hypothesis-Driven Target Validation

This phase involves rigorous experimental validation of the hypothesized targets.

Protocol 3: Biochemical Assays

-

Recombinant Protein Expression: Express and purify the hypothesized target protein(s).

-

Enzyme Inhibition Assays: If the target is an enzyme (e.g., a kinase or topoisomerase), perform in vitro activity assays in the presence of varying concentrations of this compound to determine the IC50 value.

-

Binding Assays: Directly measure the binding affinity of the compound to the target protein using techniques like fluorescence polarization (FP), surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC).

Table 1: Quantitative Data Summary for Target Validation

| Assay Type | Parameter Measured | Example Target | Expected Outcome |

| Enzyme Inhibition | IC50 | EGFR Kinase | Sub-micromolar IC50 value |

| Binding Affinity (SPR) | KD (Equilibrium Dissociation Constant) | Topoisomerase II | KD in the nanomolar to low micromolar range |

| Cellular Target Engagement (CETSA) | Thermal Shift | CDK2 | Increased thermal stability in the presence of the compound |

Protocol 4: Cell-Based Target Engagement Assays

-

Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in intact cells. Cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein is quantified by Western blotting or other methods. A drug-bound protein will typically have a higher melting temperature.

-

Pathway Modulation Analysis: Treat cells with the compound and measure the phosphorylation status or expression levels of downstream signaling molecules of the hypothesized target pathway using Western blotting, ELISA, or proteomic approaches.

Caption: Hypothetical signaling pathway modulation by this compound.

III. Concluding Remarks and Future Directions

The exploration of this compound's therapeutic potential is a promising endeavor rooted in the rich history of quinoline-based drug discovery. The systematic approach outlined in this guide, from broad phenotypic screening to specific target validation, provides a robust framework for elucidating its mechanism of action. By integrating unbiased, discovery-based methods with hypothesis-driven validation, researchers can efficiently identify and characterize the molecular targets of this compound. The insights gained will be instrumental in guiding its preclinical and clinical development in oncology, infectious diseases, or neurodegeneration, ultimately unlocking its full therapeutic potential for the benefit of patients.

IV. References

-

Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). [Source not available]

-

Quinoline-based Compounds with Potential Activity against Drugresistant Cancers. (2021). Current Topics in Medicinal Chemistry, 21(5), 426-437.

-

Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). [Source not available]

-

From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (n.d.). Oriental Journal of Chemistry.

-

Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). [Source not available]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). Molecules, 25(18), 4289.

-

Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. (n.d.). [Source not available]

-

Investigating the pharmacology and mechanism of action of 8-aminoquinolines against liver stage malaria parasites. (n.d.). Liverpool School of Tropical Medicine.

-

8-Fluoroquinoline-3-carboxylic acid. (n.d.). MySkinRecipes.

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). Molecules, 25(18).

-

Design, synthesis and biological evaluation of 8-aminoquinoline-1,2,3-triazole hybrid derivatives as potential antimicrobial agents. (2022). Medicinal Chemistry Research, 31, 652-665.

-

8-Hydroxyquinolines: A novel target in medicinal chemistry. (2021). Bioorganic Chemistry, 108, 104633.

-

8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. (n.d.). [Source not available]

-

Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. (n.d.). [Source not available]

References

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 4. Quinoline-based Compounds with Potential Activity against Drugresistant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 8-Fluoroquinoline-3-carboxylic acid [myskinrecipes.com]

- 7. research.lstmed.ac.uk [research.lstmed.ac.uk]

- 8. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines [mdpi.com]

- 9. 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 8-Fluoroquinolin-3-amine: A Strategic Building Block in Medicinal Chemistry

This guide provides an in-depth technical analysis of 8-fluoroquinolin-3-amine, a heterocyclic building block with significant potential in modern drug discovery. We will explore its fundamental physicochemical properties, strategic synthetic utility, and its role in the design of novel therapeutic agents, grounded in established principles of medicinal chemistry. This document is intended for researchers, medicinal chemists, and professionals in drug development seeking to leverage this scaffold in their programs.

Introduction: The Quinoline Scaffold and the Power of Fluorine

The quinoline core, a fusion of a benzene and a pyridine ring, is a quintessential "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and ability to engage in various non-covalent interactions (π-stacking, hydrogen bonding, metal chelation) have made it a cornerstone in a vast array of approved drugs and clinical candidates.[1] Quinoline derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][3][4]

The strategic incorporation of fluorine into drug candidates has become a dominant paradigm in medicinal chemistry. The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow chemists to meticulously modulate a molecule's physicochemical and pharmacokinetic profile. Fluorine substitution can enhance metabolic stability, increase binding affinity, alter pKa, and improve membrane permeability, often leading to superior drug candidates.

The convergence of these two powerful concepts in the form of this compound presents a building block of considerable strategic value. The 3-amino group provides a versatile synthetic handle for diversification, while the 8-fluoro substituent offers a powerful tool for modulating the electronic and metabolic properties of the resulting derivatives.

Core Scaffold Analysis: Physicochemical and Reactive Profile

Understanding the intrinsic properties of this compound is fundamental to its effective application.

Physicochemical Properties

A summary of the key computed physicochemical properties provides a baseline for its behavior in both chemical reactions and biological systems.

| Property | Value | Reference |

| Molecular Formula | C₉H₇FN₂ | PubChem CID: 52554381 |

| Molecular Weight | 162.16 g/mol | PubChem CID: 52554381 |

| XLogP3 | 1.5 | PubChem CID: 52554381 |

| Hydrogen Bond Donors | 1 (the -NH₂ group) | PubChem CID: 52554381 |

| Hydrogen Bond Acceptors | 2 (the quinoline N and the F) | PubChem CID: 52554381 |

| Polar Surface Area | 38.9 Ų | PubChem CID: 52554381 |

Reactivity Profile

The chemical reactivity of this compound is dominated by two key features: the nucleophilic amino group at the C-3 position and the electronic influence of the C-8 fluorine atom.

-

Nucleophilicity of the 3-Amino Group: The primary amine at the C-3 position is a potent nucleophile. The lone pair of electrons on the nitrogen atom readily attacks electrophilic centers, making this position the primary site for derivatization. This allows for the straightforward formation of amides, sulfonamides, ureas, and secondary/tertiary amines via reductive amination, opening up a vast chemical space for structure-activity relationship (SAR) studies.

-